REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[Cl:17][CH:18]([F:19])[F:20].[K+:5].[K+:6].[OH2:21].[nH:7]1[n:8][cH:9][c:10]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:11]1>>[n:7]1([CH:18]([F:19])[F:20])[n:8][cH:9][c:10]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CCOC(=O)c1cn[nH]c1
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Name
|
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Type
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product
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Smiles
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CCOC(=O)c1cnn(C(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |